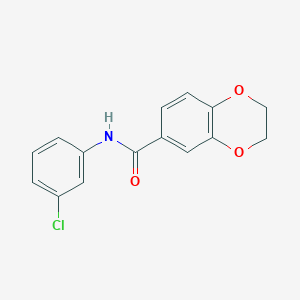![molecular formula C18H18BrN3O2S B251743 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the inhibition of chitin biosynthesis. Chitin is an essential component of the cell wall of fungi and insects. By inhibiting chitin biosynthesis, the compound disrupts the growth and development of these organisms.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining the balance between cell growth and death. Additionally, the compound has been shown to inhibit chitin biosynthesis, which can lead to the disruption of the growth and development of fungi and insects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is its potential as an anticancer agent and insecticide/fungicide. However, one limitation is the potential toxicity of the compound, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to determine the potential applications of the compound in other fields, such as agriculture and medicine. Finally, more studies are needed to determine the safety and toxicity of the compound, which will be essential for its development as a potential drug or pesticide.
Synthesemethoden
The synthesis of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-(morpholin-4-yl)aniline with carbon disulfide and bromine in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been studied for its potential applications in cancer research. Studies have shown that the compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use as an insecticide and fungicide due to its ability to inhibit chitin biosynthesis.
Eigenschaften
Molekularformel |
C18H18BrN3O2S |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
2-bromo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18BrN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25) |
InChI-Schlüssel |
ZWMWOHCGNGSTMQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)




![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
